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Compound Name: (2R)-Atecegatran

Cat. No.: B1665812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(2R)-Atecegatran, also known as AZD0837, is a prodrug of the potent and selective direct

thrombin inhibitor AR-H067637. Developed by AstraZeneca, this compound has been a subject

of interest in the pursuit of effective oral anticoagulants. This technical guide provides a

comprehensive overview of the structure-activity relationship (SAR) of (2R)-Atecegatran,

focusing on the molecular features that govern its interaction with thrombin and its overall

pharmacological profile.

Core Structure and Pharmacophore
The active form of (2R)-Atecegatran, AR-H067637, is a competitive, reversible inhibitor of

human α-thrombin with a high affinity, exhibiting an inhibition constant (Kᵢ) in the range of 2-4

nM.[1] The molecule's design incorporates key pharmacophoric elements that facilitate its

binding to the active site of thrombin.

The fundamental structure of AR-H067637 consists of a central azetidine ring, a substituted

phenylglycolamide moiety, and a p-amidinobenzylamine group. Each of these components

plays a critical role in the molecule's ability to inhibit thrombin effectively.

Structure-Activity Relationship (SAR) Analysis
While a comprehensive table of analogues with their corresponding activities is not publicly

available in peer-reviewed literature, analysis of the core structure and data from related
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compounds in patents and publications allow for a detailed SAR exploration.

The Role of the p-Amidinobenzylamine Moiety
The positively charged amidine group is a crucial feature for potent thrombin inhibition. It

mimics the side chain of arginine, the natural substrate of thrombin, and forms a strong salt

bridge with the carboxylate of Asp189 in the S1 pocket of the thrombin active site. This

interaction is a hallmark of most direct thrombin inhibitors and is the primary anchor for the

inhibitor in the active site.

The Azetidine Ring as a Central Scaffold
The azetidine ring serves as a rigid scaffold, correctly orienting the other key functional groups

for optimal interaction with the thrombin active site. The stereochemistry of the substituents on

the azetidine ring is critical for activity. The (2S) configuration of the carboxamide group is

essential for proper positioning of the p-amidinobenzylamine moiety into the S1 pocket.

The Phenylglycolamide Moiety and Interactions with the
S2-S4 Pockets
The (2R)-hydroxyacetyl group attached to the azetidine nitrogen is crucial for potency. The

hydroxyl group can form hydrogen bonds with backbone atoms in the S2 pocket of thrombin,

such as the carbonyl of Gly216. The phenyl ring, substituted with a 3-chloro and a 5-

difluoromethoxy group, occupies the more hydrophobic S2-S4 pockets of the enzyme.

The nature and position of the substituents on this phenyl ring significantly influence the

inhibitory activity:

Halogen Substitution: The presence of a chlorine atom at the 3-position likely enhances van

der Waals interactions within the hydrophobic pocket.

Difluoromethoxy Group: The difluoromethoxy group at the 5-position is a key feature. The

fluorine atoms can engage in favorable interactions, such as dipole-dipole or weak hydrogen

bonding, with the enzyme. This group also contributes to the overall lipophilicity of the

molecule, which can impact its pharmacokinetic properties.

Quantitative Data Summary
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The following table summarizes the key quantitative data for the active metabolite of (2R)-
Atecegatran, AR-H067637.

Parameter Value Assay Type Reference

Thrombin Inhibition

(Kᵢ)
2-4 nM Biochemical Assay [1]

Thrombin-induced

Platelet Aggregation

(IC₅₀)

0.9 nM In vitro assay [1]

Thrombin-induced

Glycoprotein IIb/IIIa

Exposure (IC₅₀)

8.4 nM In vitro assay [1]

Thrombin Time

(Plasma IC₅₀)
93 nM

Plasma Coagulation

Assay
[1]

Ecarin Clotting Time

(Plasma IC₅₀)
220 nM

Plasma Coagulation

Assay
[1]

Thrombin Generation

(IC₅₀)
0.6 µM

Plasma Coagulation

Assay
[1]

Selectivity Profile
AR-H067637 is a highly selective inhibitor of thrombin. It shows significantly less activity

against other related serine proteases involved in hemostasis, with the exception of trypsin.

This selectivity is crucial for minimizing off-target effects and improving the safety profile of the

drug.

Experimental Protocols
Thrombin Inhibition Assay
The inhibitory activity of AR-H067637 against human α-thrombin was determined using a

chromogenic substrate assay.[1]
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Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of

thrombin on a synthetic substrate that releases a colored product upon cleavage.

Methodology:

Human α-thrombin is pre-incubated with varying concentrations of the test compound (AR-

H067637) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4, containing polyethylene glycol).

The enzymatic reaction is initiated by the addition of a chromogenic thrombin substrate (e.g.,

S-2238).

The rate of the reaction, measured by the change in absorbance at 405 nm over time, is

monitored using a microplate reader.

The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-

binding inhibitors.

Plasma Coagulation Assays
The anticoagulant effect of AR-H067637 was assessed in various plasma-based clotting

assays.[1]

Thrombin Time (TT): Measures the time it takes for a clot to form in plasma after the addition

of a standard amount of thrombin.

Ecarin Clotting Time (ECT): Measures the time to clot formation after the addition of ecarin, a

prothrombin activator from the venom of the saw-scaled viper. This assay is specific for

direct thrombin inhibitors.

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and

common coagulation pathways.

Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation

pathways.

For these assays, citrated human plasma is incubated with different concentrations of AR-

H067637, and the time to clot formation is measured after the addition of the respective

reagents.
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Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts related to the structure-activity relationship

of (2R)-Atecegatran's active form, AR-H067637.
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p-Amidinobenzylamine
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Click to download full resolution via product page

Caption: Key pharmacophoric interactions of AR-H067637 with the thrombin active site.
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Thrombin Inhibition Assay Workflow
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Caption: Workflow for the in vitro thrombin inhibition assay.

Conclusion
The structure-activity relationship of (2R)-Atecegatran is a well-defined example of rational

drug design for direct thrombin inhibitors. The key to its high potency and selectivity lies in the

precise arrangement of its functional groups, which allows for optimal interactions with the S1,

S2, and S4 pockets of the thrombin active site. The p-amidinobenzylamine moiety provides the

critical anchoring interaction, while the substituted phenylglycolamide group fine-tunes the

binding affinity and selectivity. The rigid azetidine scaffold serves to hold these key fragments in

the correct orientation for effective enzyme inhibition. This detailed understanding of the SAR

provides a valuable framework for the design and development of future generations of

anticoagulants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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